molecular formula C22H22N2O5 B2762113 1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034430-19-6

1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2762113
CAS No.: 2034430-19-6
M. Wt: 394.427
InChI Key: FJXULFQHHXGBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Biological Activity

1,6-Dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a dimethyl group and an ether linkage to a piperidine moiety that is further connected to a chromene-based carbonyl group. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, which may extend to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests on structurally similar compounds have shown significant antimicrobial activity against various pathogens. For example, derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundPathogenMIC (μg/mL)
7bS. aureus0.22
7bS. epidermidis0.25

This suggests that the target compound may possess comparable efficacy due to structural similarities.

Anticancer Activity

The anticancer potential of chromene derivatives has been explored extensively. Compounds with similar functionalities have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with chromene scaffolds have shown IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

Case Study: Chromene Derivatives

A study focusing on chromene derivatives found that modifications at specific positions significantly impacted their cytotoxicity:

CompoundCell LineIC50 (μM)
AA54915
BMCF710

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Certain derivatives promote apoptosis via the intrinsic pathway, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substitution Patterns : The presence of electron-withdrawing groups enhances antimicrobial activity.

Table: Summary of SAR Findings

SubstituentEffect on Activity
Electron-withdrawingIncreased antimicrobial potency
Alkyl groupsEnhanced lipophilicity; improved cell membrane penetration

Properties

IUPAC Name

1,6-dimethyl-4-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-11-17(13-20(25)23(14)2)28-16-7-9-24(10-8-16)21(26)18-12-15-5-3-4-6-19(15)29-22(18)27/h3-6,11-13,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXULFQHHXGBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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